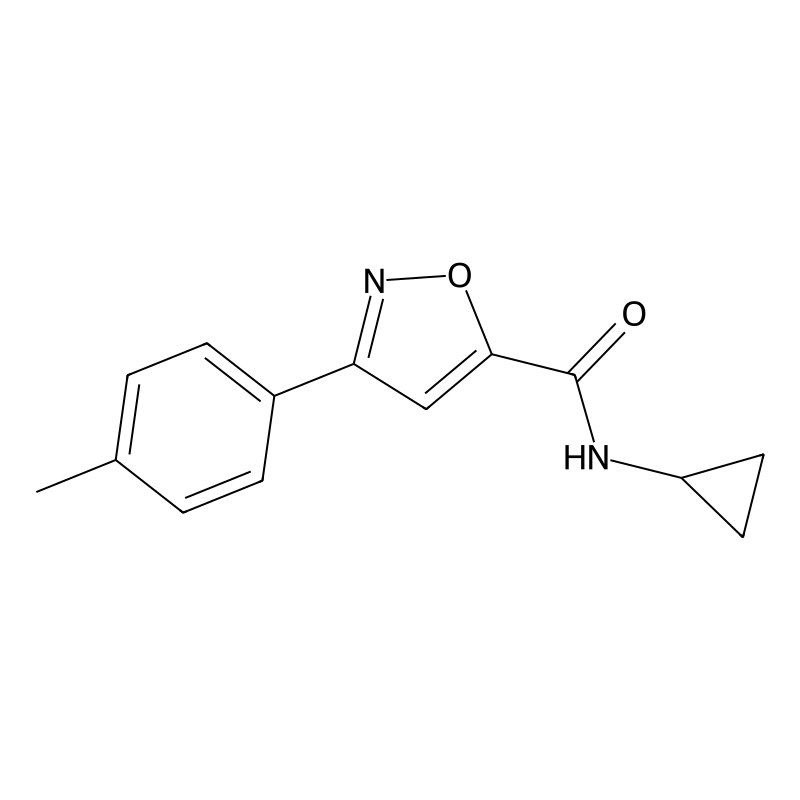

N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide

Catalog No.

S7796141

CAS No.

M.F

C14H14N2O2

M. Wt

242.27 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide

IUPAC Name

N-cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C14H14N2O2/c1-9-2-4-10(5-3-9)12-8-13(18-16-12)14(17)15-11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,15,17)

InChI Key

BTDLREOQSVAMAZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3CC3

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3CC3

N-Cyclopropyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide, also known as ABT-072, is a selective agonist drug that activates the α7 subtype of nicotinic acetylcholine receptors (nAChRs) in the brain. This compound shows high specificity and affinity towards α7 nAChRs, making it a potential therapeutic agent for various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

ABT-072 has a molecular formula of C17H16N2O2 and a molecular weight of 280.32 g/mol. It is a pale yellow crystalline powder that is insoluble in water but soluble in organic solvents such as methanol, dimethyl sulfoxide, and chloroform. The compound has a melting point of 186-187°C and a purity of >98%, as determined by high-performance liquid chromatography (HPLC).

The synthesis of ABT-072 involves several chemical reactions, including the condensation of N-cyclopropylisoindoline with 4-methylphenylacetic acid, followed by the conversion of the resulting carboxylic acid to the corresponding carboxamide using oxalyl chloride. The final step involves the cyclization of the amide to form the oxazole ring. The purity and identity of ABT-072 are confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Various analytical methods are used to quantify and characterize ABT-072 in different matrices, including biological fluids, tissues, and pharmaceutical formulations. These methods include HPLC, gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and capillary electrophoresis (CE). These techniques can detect ABT-072 at very low concentrations and provide accurate and precise measurements of the compound.

ABT-072 has been extensively studied for its effects on the α7 nAChRs in the central nervous system (CNS). Activation of these receptors has been shown to improve cognitive function, enhance learning and memory, and reduce inflammation and neurodegeneration in various animal models and clinical trials. ABT-072 has also been tested for its potential effects on other nAChR subtypes and other neurotransmitter systems, but its selectivity towards α7 nAChRs remains its most significant pharmacological property.

ABT-072 has been tested for its toxicity and safety in various in vitro and in vivo studies. The compound has shown low toxicity and no adverse effects on vital organs or systems, even at high doses. However, some studies have reported potential side effects such as nausea, vomiting, and headache in human subjects. Further studies are needed to evaluate the long-term safety and toxicity of ABT-072 in different populations and conditions.

ABT-072 has various applications in scientific research, including the study of α7 nAChRs function and dysfunction, the development of new therapies for neurological and psychiatric disorders, and the investigation of the mechanisms underlying cognitive and behavioral processes. ABT-072 has also been used as a tool compound to validate the role of α7 nAChRs in various disease models and identify new drug targets.

ABT-072 is still in the preclinical phase of development, with limited human clinical trials conducted so far. However, the promising results obtained from animal studies and in vitro assays have generated significant interest in the pharmaceutical industry and academic research communities. Several pharmaceutical companies are currently evaluating ABT-072 and other α7 nAChR agonists as potential treatments for cognitive and psychiatric disorders.

ABT-072 has the potential to revolutionize the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The compound's specificity and selectivity towards α7 nAChRs could offer a new therapeutic approach with fewer side effects and better efficacy than current treatments. ABT-072 could also have applications in the development of new drug discovery assays and the identification of novel drug targets.

Despite its potential benefits, ABT-072 has some limitations and challenges that need to be addressed in future research. These include the need for more refined pharmacokinetic and pharmacodynamic studies, better understanding of the compound's mechanism of action, and identification of potential drug-drug interactions and contraindications. Moreover, the development and commercialization of ABT-072 and other α7 nAChR agonists face significant regulatory and intellectual property challenges. Nevertheless, the potential clinical and commercial impact of ABT-072 makes it an exciting compound to watch in the field of drug discovery and development.

1. Investigation of the long-term safety and toxicity of ABT-072 in different populations and conditions.

2. Development of more selective and potent α7 nAChR agonists.

3. Optimization of the pharmacokinetic and pharmacodynamic properties of ABT-072 for better clinical efficacy and safety.

4. Identification of new therapeutic indications and potential drug combinations for ABT-072.

5. Investigation of the potential role of α7 nAChRs in other physiological and pathological processes beyond the CNS.

6. Evaluation of the impact of ABT-072 and other α7 nAChR agonists on neuroplasticity and neurogenesis.

7. Development of new drug discovery assays and screening platforms using ABT-072 and other α7 nAChR agonists.

8. Implementation of clinical trials to evaluate the efficacy of ABT-072 in different neurological and psychiatric disorders and patient populations.

9. Identification of potential biomarkers for response to ABT-072 and other α7 nAChR agonists.

10. Development of personalized medicine approaches using ABT-072 and other α7 nAChR agonists.

2. Development of more selective and potent α7 nAChR agonists.

3. Optimization of the pharmacokinetic and pharmacodynamic properties of ABT-072 for better clinical efficacy and safety.

4. Identification of new therapeutic indications and potential drug combinations for ABT-072.

5. Investigation of the potential role of α7 nAChRs in other physiological and pathological processes beyond the CNS.

6. Evaluation of the impact of ABT-072 and other α7 nAChR agonists on neuroplasticity and neurogenesis.

7. Development of new drug discovery assays and screening platforms using ABT-072 and other α7 nAChR agonists.

8. Implementation of clinical trials to evaluate the efficacy of ABT-072 in different neurological and psychiatric disorders and patient populations.

9. Identification of potential biomarkers for response to ABT-072 and other α7 nAChR agonists.

10. Development of personalized medicine approaches using ABT-072 and other α7 nAChR agonists.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.105527694 g/mol

Monoisotopic Mass

242.105527694 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds